Magnesium iodide (MgI2, CAS 14332-62-8) is a highly reactive, anhydrous alkaline earth halide characterized by its moderate Lewis acidity and the unique polarizability of its soft iodide counterion. In industrial and advanced laboratory settings, it is primarily procured as a specialized Lewis acid catalyst for complex organic syntheses—such as ring-opening polymerizations and Morita-Baylis-Hillman reactions—and as a critical electrolyte component in next-generation magnesium-ion batteries. Compared to lighter magnesium halides, MgI2 offers superior solubility in ethereal solvents (like diethyl ether and DME) and distinct electrochemical behavior, notably its ability to form a highly Mg-ion conductive solid-electrolyte interphase (SEI). These baseline properties make it an indispensable material when standard magnesium chloride or bromide fails to deliver the required reaction kinetics, stereocontrol, or electrochemical reversibility [1].
Attempting to substitute anhydrous magnesium iodide with cheaper, more abundant alternatives like magnesium chloride (MgCl2) or magnesium bromide (MgBr2) frequently results in process failure or severe performance degradation. In catalytic applications, the harder chloride and bromide ions lack the nucleophilic softness of iodide, which is strictly required to achieve high turnover frequencies in dual-catalytic polymerizations or to facilitate specific ring-opening events. In electrochemical applications, substituting MgI2 with conventional salts like Mg(TFSI)2 or MgCl2 typically leads to severe anodic passivation or high overpotentials, because only the iodide species effectively forms a protective, highly ion-conductive solid-electrolyte interphase (SEI). Consequently, for workflows dependent on precise counterion nucleophilicity or reversible Mg plating/stripping, generic substitution is not a viable procurement strategy [1].
In dual-catalytic systems for the ring-opening polymerization of macrolactones (e.g., pentadecalactone), the choice of the magnesium halide Lewis acid strictly dictates the reaction efficiency. Comparative studies demonstrate a definitive activity hierarchy of MgI2 > MgBr2 > MgCl2. The softer iodide counterion and the specific Lewis acidity of MgI2 enable rapid and efficient polymerization that lighter halides cannot match under identical conditions [1].
| Evidence Dimension | Catalytic activity and turnover in macrolactone ROP |
| Target Compound Data | Highest polymerization activity and fastest kinetics |
| Comparator Or Baseline | MgBr2 and MgCl2 (significantly lower activity) |
| Quantified Difference | Activity strictly follows the order MgI2 > MgBr2 > MgCl2 |
| Conditions | Dual catalysis with N-heterocyclic carbenes/organobases at standardized loadings |
Procuring MgI2 allows polymer chemists to achieve higher yields and faster reaction times in macrolactone synthesis compared to using cheaper but less effective lighter halides.
In rechargeable magnesium metal batteries, standard electrolytes like Mg(TFSI)2 suffer from severe anode passivation, leading to high overpotentials and poor cycling reversibility. The introduction of MgI2 creates a highly Mg-ion conductive solid-electrolyte interphase (SEI). This MgI2-rich SEI completely alters the interfacial chemistry, drastically reducing the plating/stripping overpotential and enabling highly reversible cycling that is impossible with bare Mg(TFSI)2 or passivating chloride-based systems [1].
| Evidence Dimension | Electrochemical overpotential and cycling reversibility |
| Target Compound Data | Low overpotential and highly reversible cycling via MgI2 SEI |
| Comparator Or Baseline | Standard Mg(TFSI)2 baseline (severe passivation, high overpotential) |
| Quantified Difference | Transition from irreversible passivation to fluent, low-overpotential Mg plating/stripping |
| Conditions | Mg metal anode in ethereal electrolyte systems during repeated cycling |
Battery developers must select MgI2-capable systems to prevent anode passivation and achieve the cycle life required for commercial viability.
MgI2 is uniquely effective at mediating specific Morita-Baylis-Hillman (MBH) type reactions. When evaluated against other Lewis acids, MgI2 successfully promoted the reaction to afford substituted products in high yields (49–98%). In stark contrast, MgBr2 yielded significantly less product, and zinc(II) halides showed absolutely no reaction even after extended reaction times of up to 5 days [1].
| Evidence Dimension | Reaction yield in MBH-type assembly |
| Target Compound Data | 49–98% product yield |
| Comparator Or Baseline | MgBr2 (low yield) and ZnX2 (0% yield) |
| Quantified Difference | Up to 98% absolute yield advantage over zinc halides; significantly outperforms bromides |
| Conditions | MBH-type condensation with amidine or guanidine derivatives |
For the scale-up of complex pyrimidine or MBH-derived intermediates, MgI2 is the only viable procurement choice to ensure acceptable commercial yields.
Directly leveraging its ability to form an ion-conductive SEI and lower overpotentials, MgI2 is an essential component or additive in non-aqueous electrolytes for next-generation rechargeable magnesium batteries. It prevents the passivation typically seen with Mg(TFSI)2, ensuring long-term cycling stability [1].
Based on its superior catalytic activity (MgI2 > MgBr2 > MgCl2), this compound is the preferred Lewis acid for the rapid, dual-catalytic ring-opening polymerization of macrolactones, enabling the efficient synthesis of biodegradable polymers and specialty polyesters [2].
Due to the synergistic effect of the Mg2+ core and the soft iodide nucleophile, MgI2 is heavily utilized in medicinal chemistry for Morita-Baylis-Hillman reactions and cyclopropane ring expansions, where standard Lewis acids fail to provide viable yields [3].